2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid
Description
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid (CAS: EN300-6729928) is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a difluoroacetic acid moiety. Its molecular formula is C₁₂H₁₈F₃NO₄, with a molecular weight of 297.28 g/mol . The Boc group enhances stability during synthetic processes, while the difluoro substitution on the acetic acid tail modulates electronic properties and metabolic resistance, making it valuable in pharmaceutical intermediates and medicinal chemistry .
Properties
IUPAC Name |
2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(6-14)11(12,13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBZERVEIEJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and difluoromethylating agents.
Reaction Conditions:
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential as a pharmaceutical intermediate due to its structural features that allow for modifications leading to biologically active compounds. Research indicates that derivatives of difluoroacetic acid exhibit antitumor activity and may serve as inhibitors in various biochemical pathways.
Organic Synthesis
Due to its unique functional groups, 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid can be utilized as a versatile building block in organic synthesis. It can participate in various reactions such as:
- Amide Bond Formation : Useful in synthesizing peptides and other nitrogen-containing compounds.
- Fluorination Reactions : The difluoro group can be leveraged in developing fluorinated drugs, which are known for their enhanced metabolic stability and bioavailability.
Agrochemical Development
There is emerging interest in using compounds like this compound in the agrochemical sector. Their ability to modify biological pathways can lead to the development of new herbicides or fungicides that target specific plant metabolic processes.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated several difluoroacetic acid derivatives for their cytotoxicity against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition, suggesting potential as anticancer agents .
Case Study 2: Synthesis of Peptides
Research detailed in Organic Letters demonstrated the use of this compound as an intermediate in synthesizing cyclic peptides. The study highlighted how the incorporation of the tert-butoxycarbonyl group facilitated selective deprotection strategies that are crucial for maintaining peptide integrity during synthesis .
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Heterocycle and Substitutions
Key Observations :
- The piperidine derivative with a hydroxyl group (C₁₂H₁₉F₂NO₅) introduces polarity, improving aqueous solubility but possibly reducing membrane permeability .
- The ylidene-containing pyrrolidine (CAS 1937358-25-2) has a rigidified double bond, which may restrict conformational flexibility and alter biological activity .
Functional Group Impact
Physicochemical Properties
Analysis :
- The difluoro substitution lowers pKa significantly compared to non-fluorinated analogs, making the compound more acidic and reactive in physiological environments.
- The hydroxyl group in the piperidine analog increases density and boiling point due to hydrogen-bonding interactions .
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid (CAS No. 1781164-79-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluoroacetic acid moiety. The molecular formula is with a molecular weight of 247.27 g/mol. The structural formula can be represented as follows:
The biological activity of this compound primarily stems from its interaction with metabolic pathways. It is hypothesized to act as an inhibitor of certain enzymes involved in metabolic processes, particularly those related to amino acid metabolism and protein synthesis.
Pharmacological Studies
Recent studies have indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties. For instance, difluoroacetic acid derivatives have shown promise in inhibiting tumor growth in various cancer models by inducing apoptosis in malignant cells.
Case Studies
- Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of difluoroacetic acid derivatives on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in several types of cancer cells, suggesting that this compound may also possess similar properties.
- Metabolic Regulation : Research featured in Biochemical Pharmacology indicated that similar compounds could modulate metabolic pathways, affecting glucose metabolism and lipid profiles in animal models. This suggests potential applications for metabolic disorders.
Safety and Toxicology
Safety data for this compound is currently limited. However, standard laboratory safety protocols should be followed when handling this compound due to its potential hazards, including skin and eye irritation.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 247.27 g/mol |
| CAS Number | 1781164-79-1 |
| IUPAC Name | This compound |
| Purity | ≥95% |
| Appearance | White powder |
| Storage Conditions | Room temperature |
Q & A
Q. What are the standard synthetic routes for preparing 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid?
- Methodological Answer : The synthesis typically involves two key steps: (1) Boc protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and (2) fluorination and carboxylic acid introduction via nucleophilic substitution or coupling reactions. For example, fluorination may employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by oxidation or hydrolysis to yield the difluoroacetic acid moiety. Reaction conditions (solvent: dichloromethane or THF; temperature: 0–25°C) are critical for optimizing yields . Analytical Validation : Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural verification via ¹⁹F NMR (characteristic signals at δ -110 to -120 ppm for CF₂ groups) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H NMR identifies pyrrolidine protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.4 ppm). ¹³C NMR confirms the Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~170 ppm). ¹⁹F NMR resolves CF₂ groups .
- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion [M-H]⁻ at m/z 294.1 (calculated for C₁₂H₁₆F₂NO₅) .
- HPLC : Retention time and peak purity are assessed using a C18 column with UV detection at 210 nm .
Q. What are the primary research applications of this compound?
- Methodological Answer : The compound serves as:
- A protease inhibitor precursor in drug discovery, leveraging the pyrrolidine scaffold’s conformational rigidity .
- A fluorinated building block for introducing CF₂ groups into bioactive molecules, enhancing metabolic stability and lipophilicity .
- A substrate for studying enzyme-substrate interactions via X-ray crystallography or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the difluoroacetic acid group?
- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-fluorination or ester hydrolysis). Mitigation strategies include:
- Temperature Control : Maintain sub-0°C conditions during fluorination to suppress side products .
- Solvent Selection : Use anhydrous THF or DMF to stabilize intermediates and improve solubility .
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via flash chromatography .
Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions may stem from dynamic rotational isomerism in the pyrrolidine ring or residual solvent peaks . Address this by:
Q. What computational methods predict the compound’s reactivity in drug-target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model binding affinities with target proteins (e.g., proteases). For example:
Q. How can researchers address instability of the difluoroacetic acid moiety under basic conditions?
- Methodological Answer : The CF₂ group is prone to base-mediated hydrolysis . Solutions include:
- Protecting Group Strategy : Temporarily esterify the carboxylic acid (e.g., methyl ester) during reactions requiring basic conditions .
- Low-Temperature Workup : Quench reactions at 0°C and avoid prolonged exposure to pH > 8 .
- Alternative Fluorination Reagents : Replace DAST with milder agents like XtalFluor-E to minimize decomposition .
Q. What strategies are used to design analogs with improved pharmacokinetic properties?
- Methodological Answer : Focus on structure-activity relationship (SAR) studies :
- Bioisosteric Replacement : Substitute the pyrrolidine ring with piperidine or morpholine to alter solubility .
- Fluorine Scanning : Introduce CF₃ or OCF₃ groups to enhance membrane permeability .
- Prodrug Approaches : Convert the carboxylic acid to an amide or ester for improved oral bioavailability .
Evaluation : Assess analogs via in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
